

Application Notes and Protocols: (3S,4R)-PF-6683324

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Compound of Interest					
Compound Name:	(3S,4R)-PF-6683324				
Cat. No.:	B610054	Get Quote			

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Introduction

(3S,4R)-PF-6683324 is a potent and selective, cell-permeable small molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). It functions as a Type II inhibitor, binding to the inactive, DFG-out conformation of the kinase. In biochemical assays, (3S,4R)-PF-6683324 exhibits a half-maximal inhibitory concentration (IC50) of 76 nM against PTK6.[1] In cell-based assays, it has been shown to inhibit the autophosphorylation of PTK6 at tyrosine 342 (Tyr342) in engineered HEK293T cells overexpressing wild-type PTK6 with an IC50 of 0.7 μΜ.[1][2] This compound also demonstrates inhibitory activity against Tropomyosin receptor kinases (TrkA, TrkB, TrkC) in the low nanomolar range. This document provides detailed protocols and guidelines for the use of (3S,4R)-PF-6683324 in cell-based assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of (3S,4R)-PF-6683324

Assay Type	Target	Cell Line	IC50	Reference
Biochemical Assay	PTK6/Brk	-	76 nM	[1][2]
p-PTK6 (Y342) In-Cell ELISA	PTK6/Brk	Engineered HEK293T	0.70 ± 0.33 μM	[2]



Table 2: Recommended Working Concentrations in Cell-Based Assays



Cell Line	Assay Type	Recommended Concentration Range	Notes	Reference
Engineered HEK293T (overexpressing PTK6)	Inhibition of PTK6 phosphorylation	0.1 - 10 μΜ	To determine cellular IC50 for target engagement.	[2]
MDA-MB-231	Inhibition of p- PTK6 (confocal microscopy)	10 μΜ	Used to confirm target engagement in an endogenous setting.	
Various Breast Cancer Cell Lines (e.g., T47D, BT474, MDA-MB-231, MDA-MB-453, BT549)	Cell Proliferation / Cytotoxicity	1 - 25 μΜ	Modest anti- proliferative effects observed, likely independent of PTK6 inhibition. Higher concentrations may induce off- target effects.	[2]
MDA-MB-231, MDA-MB-468	Apoptosis Assay (Annexin V/PI staining)	5 - 50 μΜ	Suggested starting range based on typical concentrations for inducing apoptosis with kinase inhibitors.	[3][4]
MDA-MB-231, MDA-MB-157, HCC1806, BT-59	Cell Migration Assay	0.1 - 10 μΜ	Suggested starting range based on concentrations used for other kinase inhibitors	[5]







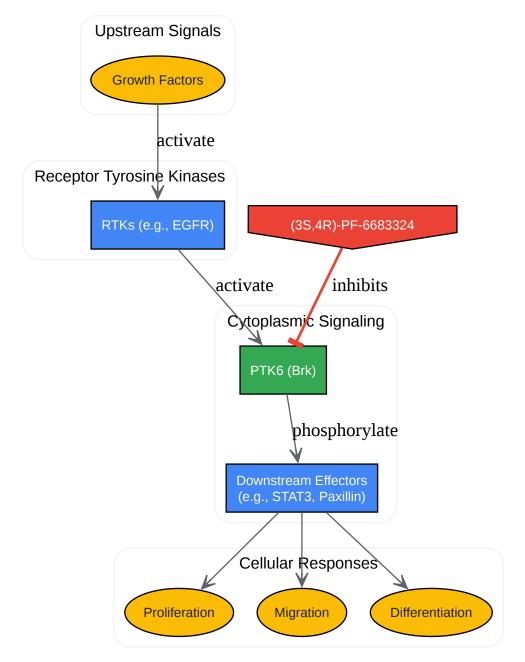
in migration assays.

Signaling Pathway

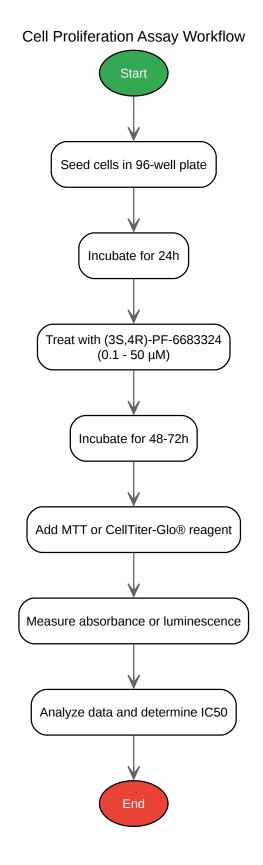
(3S,4R)-PF-6683324 inhibits PTK6, a non-receptor tyrosine kinase involved in various cellular processes. The downstream signaling pathways of PTK6 are not fully elucidated but are known to influence cell proliferation, differentiation, and migration.



PTK6 Signaling Pathway Inhibition







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References

- 1. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling PMC [pmc.ncbi.nlm.nih.gov]
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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610054#3s-4r-pf-6683324-working-concentration-in-cells]

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